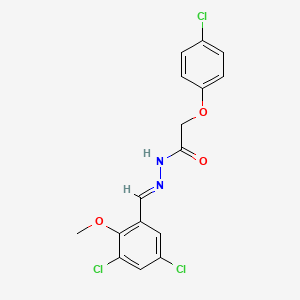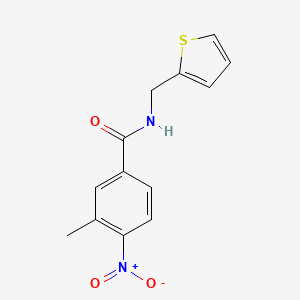
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide, also known as DMABN, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DMABN is a hydrazone derivative that has been synthesized through a variety of methods and has been shown to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide is not fully understood. However, it has been suggested that 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to inhibit the proliferation of various cancer cells, including breast cancer cells and lung cancer cells. Additionally, 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been shown to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to exhibit low toxicity in various cell lines. However, 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and long-term safety.
Direcciones Futuras
There are several future directions for 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide research. One area of interest is the development of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide-based metal ion sensors for the detection of heavy metals in environmental samples. Another area of interest is the development of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide-based fluorescent probes for the detection of nitrite in biological samples. Additionally, more research is needed to determine the potential therapeutic applications of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide, particularly in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been synthesized through a variety of methods including the reaction of 2,4-dimethoxybenzaldehyde with aniline in the presence of ethanol and hydrochloric acid, and the reaction of 2,4-dimethoxybenzaldehyde with butanohydrazide in the presence of acetic acid. The synthesis of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been achieved through the reaction of 2,4-dimethoxybenzaldehyde with butanohydrazide in the presence of acetic anhydride and sodium acetate.
Aplicaciones Científicas De Investigación
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been studied for its potential use as a metal ion sensor and as a fluorescent probe for the detection of nitrite.
Propiedades
IUPAC Name |
2-anilino-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-17(21-15-8-6-5-7-9-15)19(23)22-20-13-14-10-11-16(24-2)12-18(14)25-3/h5-13,17,21H,4H2,1-3H3,(H,22,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXWSVYTLYTAH-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)